molecular formula C11H15NO2 B13921950 4-Tert-butyl-3-hydroxybenzamide

4-Tert-butyl-3-hydroxybenzamide

Cat. No.: B13921950
M. Wt: 193.24 g/mol
InChI Key: RLZZLEOPLRZJQZ-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-3-hydroxybenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a benzene ring, which also bears a hydroxyl group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-3-hydroxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-tert-butylphenol.

    Hydroxylation: The hydroxylation of 4-tert-butylphenol can be achieved using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst.

    Amidation: The final step involves the conversion of the hydroxylated product to the benzamide derivative. This can be done using reagents like thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to yield 4-(tert-Butyl)-3-hydroxybenzamide.

Industrial Production Methods

Industrial production methods for 4-(tert-Butyl)-3-hydroxybenzamide may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-3-hydroxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 4-(tert-Butyl)-3-oxobenzamide.

    Reduction: Formation of 4-(tert-Butyl)-3-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-(tert-Butyl)-3-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Lacks the amide group but shares the tert-butyl and hydroxyl groups.

    4-tert-Butylbenzoic acid: Contains a carboxyl group instead of an amide group.

    4-tert-Butylbenzylamine: Contains an amine group instead of an amide group.

Uniqueness

4-(tert-Butyl)-3-hydroxybenzamide is unique due to the combination of the tert-butyl group, hydroxyl group, and amide group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-tert-butyl-3-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-5-4-7(10(12)14)6-9(8)13/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

RLZZLEOPLRZJQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)N)O

Origin of Product

United States

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